11-(difluoromethyl)-5-(2,4-dimethylphenyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Overview
Description
7-(difluoromethyl)-3-(2,4-dimethylphenyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of pyridine, thieno, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-3-(2,4-dimethylphenyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thieno intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-3-(2,4-dimethylphenyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides or organometallic compounds. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-(difluoromethyl)-3-(2,4-dimethylphenyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound may be used as a probe to study biological processes. Its ability to interact with specific biomolecules can help elucidate the mechanisms of action of various biological pathways.
Medicine
In medicine, 7-(difluoromethyl)-3-(2,4-dimethylphenyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications, such as electronics or coatings.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-3-(2,4-dimethylphenyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(difluoromethyl)-3-(2,4-dimethylphenyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one include other pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives, such as:
- 7-(trifluoromethyl)-3-(2,4-dimethylphenyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(chloromethyl)-3-(2,4-dimethylphenyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 7-(difluoromethyl)-3-(2,4-dimethylphenyl)-9-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
11-(difluoromethyl)-5-(2,4-dimethylphenyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3OS/c1-9-4-5-13(10(2)6-9)24-8-22-15-14-11(3)7-12(17(20)21)23-18(14)26-16(15)19(24)25/h4-8,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCNLQKHWBHFQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C(F)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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